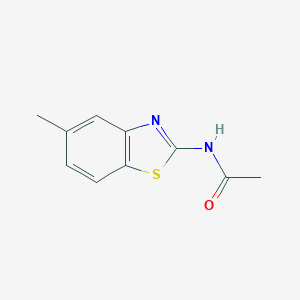
2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine, also known as DDDA, is a chemical compound that belongs to the family of thienoacridine derivatives. It is a synthetic molecule that has been extensively studied for its potential applications in the field of biomedical research. DDDA has been found to possess a variety of interesting biological properties, including anti-tumor, anti-inflammatory, and anti-viral activities. In
Mechanism of Action
The exact mechanism of action of 2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine is not fully understood. However, it has been proposed that this compound may exert its anti-tumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound may also induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory activity of this compound is thought to be due to its ability to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. This compound may also inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of inflammation. The anti-viral activity of this compound is thought to be due to its ability to interfere with the replication of viral RNA and DNA.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, suppress the production of pro-inflammatory cytokines and chemokines, and inhibit the replication of viruses. In vivo studies have shown that this compound can inhibit the growth of tumors and reduce inflammation in animal models. However, the toxicity and pharmacokinetics of this compound have not been fully evaluated, and further studies are needed to determine its safety and efficacy in humans.
Advantages and Limitations for Lab Experiments
One of the advantages of 2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical settings. Additionally, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the research on 2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine. One area of interest is the development of this compound as a potential anti-cancer agent. Further studies are needed to evaluate the efficacy and safety of this compound in animal models and in humans. Another area of interest is the development of this compound as a potential anti-inflammatory agent. Studies are needed to determine the optimal dose and route of administration of this compound for the treatment of inflammatory diseases. Finally, further studies are needed to elucidate the mechanism of action of this compound, which may lead to the development of more potent and selective derivatives of this compound for the treatment of various diseases.
Synthesis Methods
2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine can be synthesized by the reaction of 2,6-dimethyl-4-nitroaniline with 2,7-dibromo-9,9-dioctyl-9H-fluorene in the presence of palladium acetate and triphenylphosphine. The reaction is carried out in anhydrous tetrahydrofuran at room temperature under an inert atmosphere. The resulting product is then reduced with iron powder and hydrochloric acid to yield this compound as a yellow solid.
Scientific Research Applications
2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has been extensively studied for its potential applications in the field of biomedical research. It has been found to possess a variety of interesting biological properties, including anti-tumor, anti-inflammatory, and anti-viral activities. This compound has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It has also been found to suppress the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been shown to exhibit potent anti-viral activity against a variety of viruses, including HIV-1, herpes simplex virus, and influenza virus.
properties
IUPAC Name |
2,6-dimethyl-5,5-dioxodibenzothiophene-3,7-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-7-5-10-9-3-4-11(15)8(2)14(9)19(17,18)13(10)6-12(7)16/h3-6H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKSCODNEHPTOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=CC(=C3C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1,](/img/structure/B24498.png)

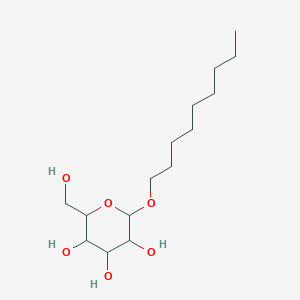



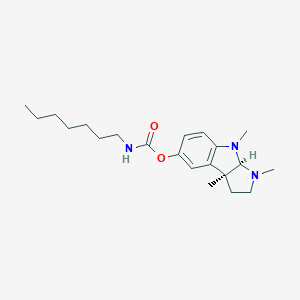
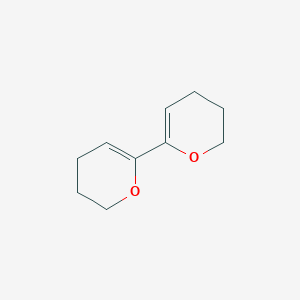
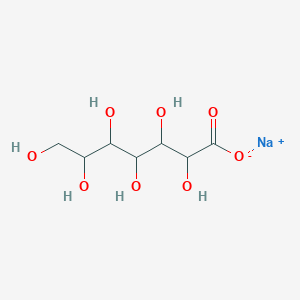


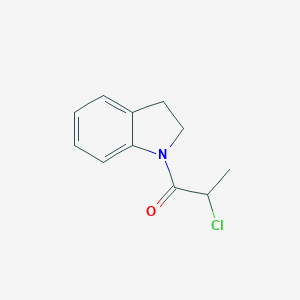
![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)
